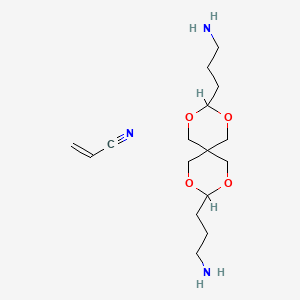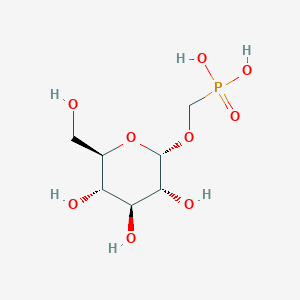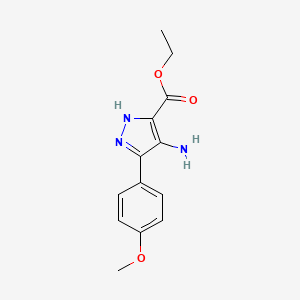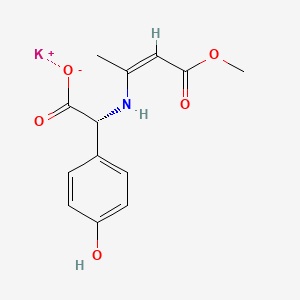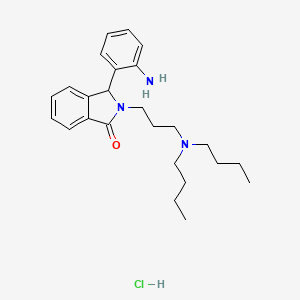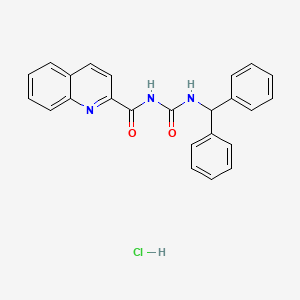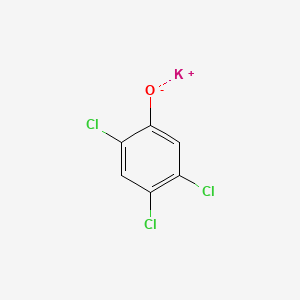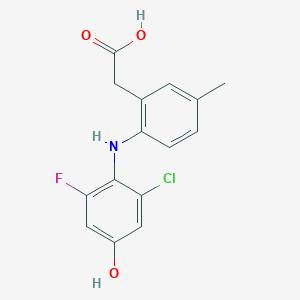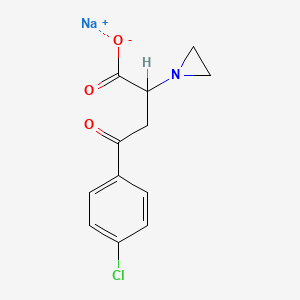
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, a beta-chlorobenzoyl group, and a propionic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Beta-Chlorobenzoyl Group: The beta-chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a nucleophilic substitution reaction, where the aziridine ring opens and reacts with a propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the beta-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or benzoyl derivatives.
Applications De Recherche Scientifique
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-methylbenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-fluorobenzoyl)propionic acid
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
108260-22-6 |
|---|---|
Formule moléculaire |
C12H11ClNNaO3 |
Poids moléculaire |
275.66 g/mol |
Nom IUPAC |
sodium;2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H12ClNO3.Na/c13-9-3-1-8(2-4-9)11(15)7-10(12(16)17)14-5-6-14;/h1-4,10H,5-7H2,(H,16,17);/q;+1/p-1 |
Clé InChI |
UWYOUACJWVUOHN-UHFFFAOYSA-M |
SMILES canonique |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
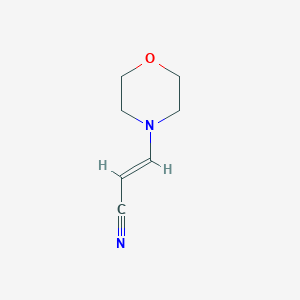
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

